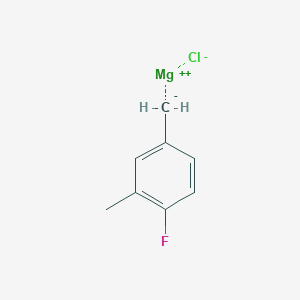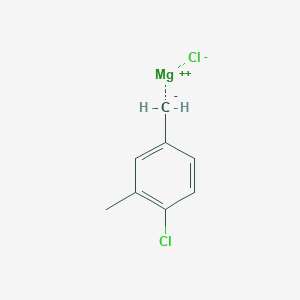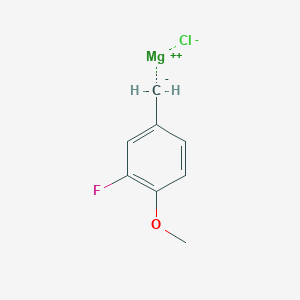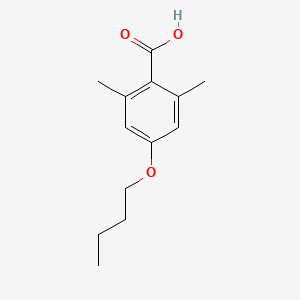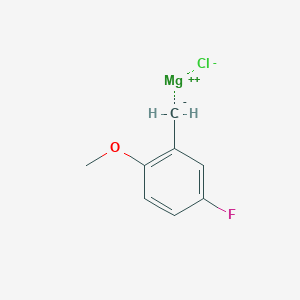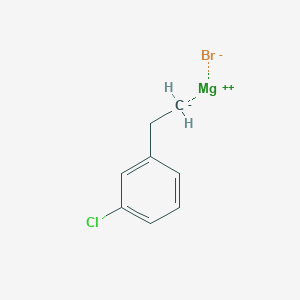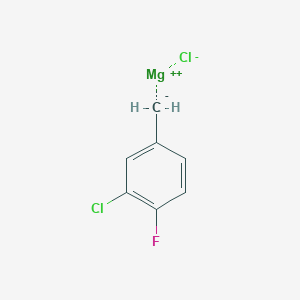
1,3-Benzodioxole-2-thione
Overview
Description
1,3-Benzodioxole-2-thione is a useful research compound. Its molecular formula is C7H4O2S and its molecular weight is 152.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 151.99320054 g/mol and the complexity rating of the compound is 142. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure Studies 1,3-Benzodioxole-2-thione has been a subject of interest in studies exploring molecular structures. Wong and Koval (1978) conducted a nuclear magnetic resonance (NMR) study of 1,3-benzodioxole, revealing insights into its structural parameters, including findings on the puckering angle which was similar to values observed for other compounds like TTF and TSeF (Wong & Koval, 1978).
Anticancer and Antibacterial Applications Gupta et al. (2016) reported the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, investigating their potential as anticancer, antibacterial, and DNA-binding agents. Their research identified specific compounds within the 1,3-benzodioxole class that showed promising anticancer and antibacterial potency, exceeding that of standard reference compounds (Gupta et al., 2016).
Synthesis and Structural Analysis Liang (2004) synthesized a compound by mixing 1,3-benzodioxole-5-carbaldehyde with other elements, leading to a molecule with a nearly planar thiazoline ring, fused to a dihydropyrimidine ring. The study contributes to understanding the structural capabilities of 1,3-benzodioxole derivatives (Liang, 2004).
Thermophysical Properties Temprado et al. (2008) provided a detailed study on the thermophysical properties of various thio and dithiocarbamates, including compounds related to this compound. This research offers important data on the temperatures, enthalpies, and entropies of fusion of these compounds (Temprado et al., 2008).
Enthalpies of Formation and Tautomerism Roux et al. (2010) conducted an experimental and theoretical study on the enthalpies of formation and tautomerism of this compound and related compounds. This study provides a comprehensive analysis of the combustion, sublimation, and gas-phase enthalpies of these compounds, contributing significantly to the understanding of their chemical behavior (Roux et al., 2010).
Properties
IUPAC Name |
1,3-benzodioxole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEQTJHZORLIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348938 | |
| Record name | 1,3-benzodioxole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2231-05-2 | |
| Record name | 1,3-benzodioxole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333899.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333901.png)
